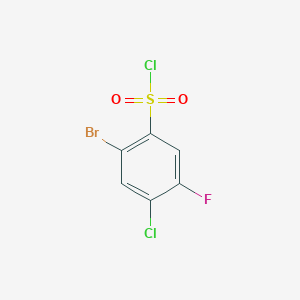

2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride

Description

2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride (CAS RN: 1123307-06-1) is a halogenated aromatic sulfonyl chloride with the molecular formula C₆H₂BrCl₂FO₂S and an average molecular mass of 307.942 g/mol . Its structure features three halogen substituents: bromine at position 2, chlorine at position 4, and fluorine at position 5, attached to a benzenesulfonyl chloride backbone. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems. Its high reactivity stems from the electron-withdrawing effects of the halogens, which enhance the electrophilicity of the sulfonyl chloride group .

Properties

IUPAC Name |

2-bromo-4-chloro-5-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2FO2S/c7-3-1-4(8)5(10)2-6(3)13(9,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBUYKWEMDXLCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661352 | |

| Record name | 2-Bromo-4-chloro-5-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874801-47-5 | |

| Record name | 2-Bromo-4-chloro-5-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride typically involves the sulfonation of 2-Bromo-4-chloro-5-fluorobenzene. The process can be carried out using chlorosulfonic acid (ClSO3H) as the sulfonating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the benzene ring.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.

Reduction: The compound can be reduced to form corresponding sulfonyl derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2) and acids (H2SO4).

Nucleophilic Substitution: Reagents such as amines (R-NH2) are used under basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

Reduced Sulfonyl Compounds: Obtained via reduction reactions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₂BrClFOS

- Molecular Weight : 307.95 g/mol

- CAS Number : 874801-47-5

The compound's reactivity is primarily due to the sulfonyl chloride functional group, which can participate in nucleophilic substitution reactions, making it useful for synthesizing sulfonamide derivatives and other complex organic molecules.

Organic Synthesis

2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. It is often used in:

- Electrophilic Aromatic Substitution : The presence of electron-withdrawing groups allows for further functionalization of the benzene ring.

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles (e.g., amines) to form sulfonamide derivatives, which are crucial in pharmaceutical chemistry.

Pharmaceutical Development

This compound is utilized in the development of pharmaceutical intermediates. Its derivatives have been explored for therapeutic applications, particularly as:

- Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists : Compounds derived from this compound have shown potential in treating conditions related to sex hormones, such as endometriosis and prostate cancer .

Biological Modifications

In biological research, this compound is employed for modifying biomolecules. Its ability to react with nucleophiles makes it useful for:

- Labeling Biomolecules : Facilitating the study of protein interactions and functions through covalent modifications.

Industrial Applications

The compound finds applications in the production of specialty chemicals and materials. Its unique reactivity allows for the synthesis of complex molecules used in:

- Agricultural Chemicals : As intermediates in the synthesis of agrochemicals that require specific functional groups for efficacy.

Case Studies and Research Findings

-

Synthesis of Sulfonamide Derivatives :

A study demonstrated that nucleophilic substitution reactions using this compound lead to the formation of various sulfonamide derivatives, which are essential in drug development due to their biological activity. -

Therapeutic Applications :

Research has shown that derivatives of this compound can act as effective GnRH receptor antagonists, providing a pathway for treating hormone-related diseases . These findings highlight its importance in medicinal chemistry. -

Environmental Impact Studies :

Investigations into the environmental persistence and toxicity of sulfonyl chlorides have included assessments of compounds like this compound, emphasizing the need for careful handling and regulation due to potential ecological effects.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is crucial in its applications in organic synthesis and pharmaceutical development.

Comparison with Similar Compounds

Key Observations:

Halogenation vs. Methoxy Substitution : The target compound’s trifunctional halogenation (Br, Cl, F) distinguishes it from analogs like 5-bromo-2-methoxybenzenesulfonyl chloride , where a methoxy group replaces chlorine and fluorine. Methoxy is electron-donating, reducing sulfonyl chloride reactivity compared to halogenated derivatives .

Mass and Reactivity : The additional chlorine in the target compound increases its molecular mass by ~18 g/mol compared to 2-bromo-5-fluorobenzenesulfonyl chloride (273.50 g/mol) . The combined electron-withdrawing effects of Br, Cl, and F likely enhance its electrophilicity, making it more reactive toward nucleophiles (e.g., amines, alcohols) than less-halogenated analogs.

Positional Isomerism : 4-Bromo-2-fluorobenzenesulfonyl chloride demonstrates how substituent positions influence properties. Bromine at position 4 (para to sulfonyl chloride) may sterically hinder reactions compared to bromine at position 2 (ortho) in the target compound .

Biological Activity

2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride is a synthetic compound notable for its diverse applications in organic synthesis and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₃BrClFOS₂. The compound features a sulfonyl chloride group (-SO₂Cl) attached to a benzene ring substituted with bromine, chlorine, and fluorine atoms. This unique structure contributes to its reactivity and potential biological interactions.

The biological activity of this compound primarily arises from its ability to participate in nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl chloride group. The halogen substituents can enhance its reactivity by facilitating interactions with biological targets, such as enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit specific enzymes by mimicking substrate structures, allowing it to interfere with biochemical pathways.

- Protein-Ligand Interactions: Its sulfonamide group can form hydrogen bonds with amino acid residues, influencing protein conformation and activity.

Biological Applications

Research indicates that this compound has potential applications in drug discovery, particularly in developing therapeutic agents targeting various diseases.

Case Studies

-

Enzyme Inhibition Studies:

- A study demonstrated that derivatives of this compound effectively inhibited carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. The inhibition was attributed to the compound's ability to form stable complexes with the enzyme's active site.

-

Antimicrobial Activity:

- Research explored the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antibacterial agent.

-

Drug Development:

- The compound has been evaluated as a scaffold for synthesizing novel anti-cancer agents. Preliminary studies showed that certain derivatives exhibited cytotoxic effects on cancer cell lines, highlighting its therapeutic potential.

Data Table: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits carbonic anhydrase | |

| Antimicrobial Activity | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces cell death in cancer cell lines |

Q & A

Q. What are the recommended safety protocols for handling 2-bromo-4-chloro-5-fluorobenzenesulfonyl chloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and full-face protection. Lab coats and closed-toe shoes are mandatory .

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors. Respiratory protection (e.g., N95 mask) is required for high-concentration exposure .

- Waste Disposal: Segregate waste in labeled, chemically resistant containers. Collaborate with certified waste management services to comply with REACH regulations and local disposal protocols .

- Emergency Measures: For skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For eye exposure, rinse cautiously with water and seek medical attention .

Q. What synthetic routes are used to prepare this compound?

Methodological Answer:

- Chlorosulfonation: React the parent aromatic compound (e.g., bromo-chloro-fluorobenzene) with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Yield optimization requires stoichiometric control and inert atmospheres .

- Halogenation Post-Functionalization: Introduce sulfonyl chloride groups via radical-initiated reactions, using catalysts like AIBN (azobisisobutyronitrile) in chlorinated solvents. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc) .

- Purification: Use column chromatography (silica gel, gradient elution with hexane/dichloromethane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced Research Questions

Q. How can contradictions in NMR/IR spectroscopic data for this compound be resolved?

Methodological Answer:

- Cross-Validation: Compare experimental H NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and IR (S=O stretching at ~1370 cm) with computational models (DFT or PubChem data) .

- Deuterated Solvents: Use DMSO-d6 or CDCl3 to minimize solvent interference. For ambiguous peaks, perform 2D NMR (COSY, HSQC) to confirm assignments .

- Contamination Checks: Analyze by LC-MS to rule out side products (e.g., hydrolyzed sulfonic acids) that may skew spectral data .

Q. How can regioselectivity be optimized in electrophilic substitution reactions involving this compound?

Methodological Answer:

- Directing Group Strategy: Leverage the sulfonyl chloride group as a meta-director. Use Lewis acids (e.g., FeCl3) to enhance electrophilic attack at the 5-position .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, improving selectivity. Avoid protic solvents to minimize side reactions .

- Temperature Control: Lower temperatures (–10°C) reduce kinetic competition, favoring desired substitution patterns. Monitor via in-situ FTIR or Raman spectroscopy .

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

- Storage Conditions: Store under anhydrous conditions in amber glass vials at –20°C. Add molecular sieves (3Å) to absorb moisture .

- Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolysis to sulfonic acid) .

- Regulatory Compliance: Ensure compliance with REACH Annex XVII for restricted substances. Document storage conditions in alignment with OSHA HazCom 2012 standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.